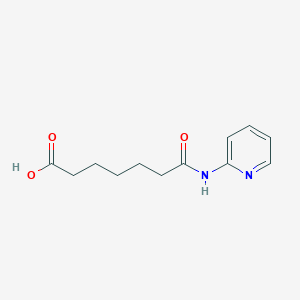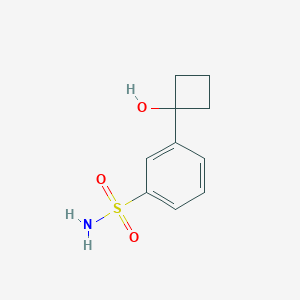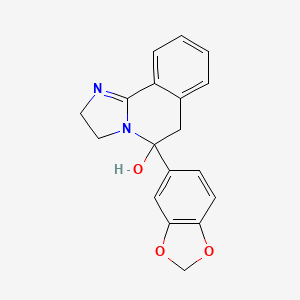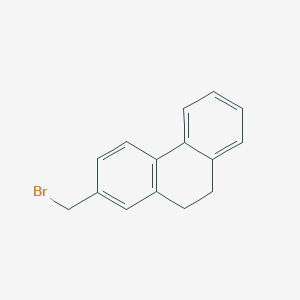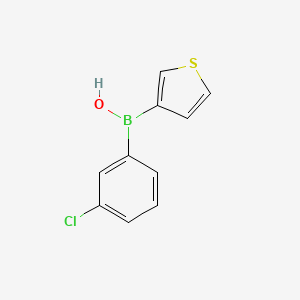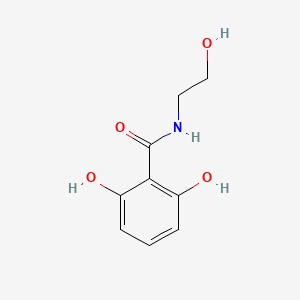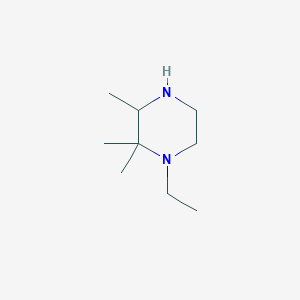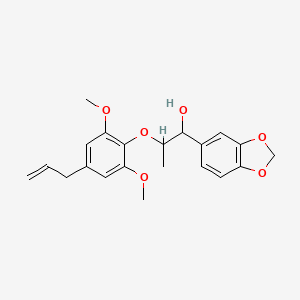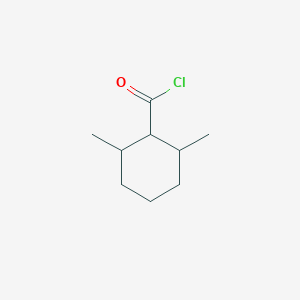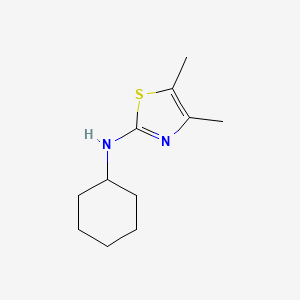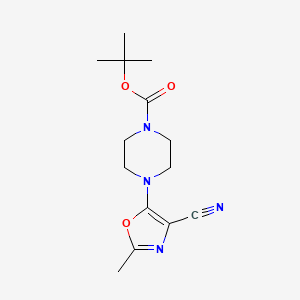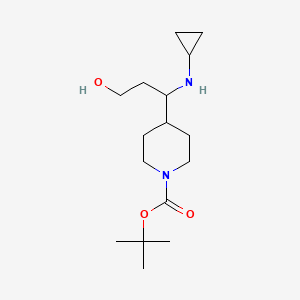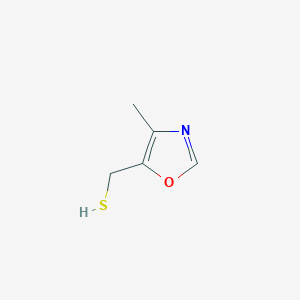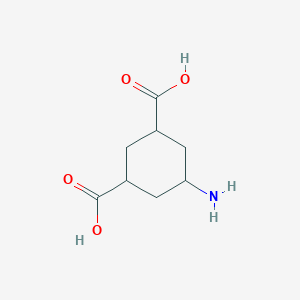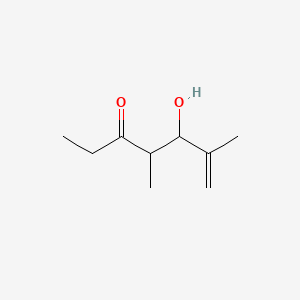
5-Hydroxy-4,6-dimethyl-6-hepten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one typically involves the use of starting materials such as 4,6-dimethyl-6-hepten-3-one. The hydroxylation process can be achieved using reagents like hydrogen peroxide in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH to ensure the selective addition of the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4,6-dimethyl-6-hepten-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
5-Hydroxy-4,6-dimethyl-6-hepten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4,6-dimethyl-6-hepten-3-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
5-Hydroxy-4-methyl-6-hepten-3-one: Similar in structure but with a different substitution pattern, leading to distinct chemical properties.
4,6-Dimethyl-4-hepten-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: 5-Hydroxy-4,6-dimethyl-6-hepten-3-one stands out due to its unique combination of a hydroxyl group and a double bond, making it a versatile compound in both synthetic and industrial chemistry .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-hydroxy-4,6-dimethylhept-6-en-3-one |
InChI |
InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h7,9,11H,2,5H2,1,3-4H3 |
Clé InChI |
GVYRYRHACRAUBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


